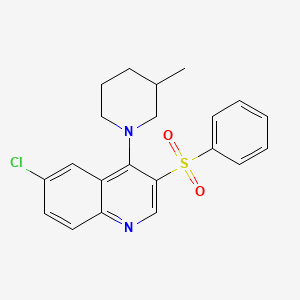

6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, also known as CP-690,550, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that target the JAK family of enzymes involved in cytokine signaling pathways. CP-690,550 has been shown to have potent immunosuppressive effects and has been investigated as a potential treatment for various autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

6-Chloro-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline and its derivatives have been explored for their synthesis methods and potential antimicrobial and antimalarial activities. For instance, a study on the design and synthesis of new quinoline-based 1,2,3-triazoles demonstrated antimicrobial and antimalarial properties (Y. Parthasaradhi et al., 2015). This research highlights the chemical structures and synthesis routes of novel compounds, showing the relevance of quinoline derivatives in developing new therapeutic agents.

Optical and Electronic Properties

Quinoline derivatives also play a significant role in material science, particularly in understanding the structural and optical properties of materials. Research on 4H-pyrano[3,2-c]quinoline derivatives has contributed to advancements in thin films, demonstrating their potential in electronic and photonic applications (H. Zeyada et al., 2016). These studies provide insights into the absorption parameters and energy band diagrams, which are crucial for designing efficient optoelectronic devices.

Anticancer Potential

Further research into quinoline derivatives has unveiled their potential as anticancer agents. A novel approach for synthesizing quinoline derivatives resulted in compounds exhibiting significant cytotoxicity against various cancer cell lines. This work not only expands the chemical synthesis repertoire but also opens new avenues for anticancer drug development (Rizuana Sultana & Ravinder Reddy Tippanna, 2020).

Interaction with DNA

The interaction of quinoline derivatives with deoxyribonucleic acid (DNA) has also been a subject of interest, suggesting mechanisms by which these compounds could influence cellular processes in pathogens or cancer cells. Spectrophotometric studies have explored how compounds like chloroquine, a quinoline derivative, bind to DNA, offering insights into the molecular nature of these interactions (S. Cohen & K. L. Yielding, 1965). Such studies have implications for understanding the biological effects of quinoline derivatives and their potential therapeutic uses.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-15-6-5-11-24(14-15)21-18-12-16(22)9-10-19(18)23-13-20(21)27(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUYAMQBJBIOQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

![N-(4-fluorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2399319.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2399321.png)

![6-(2-(2,5-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2399323.png)

![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)